

Application Notes and Protocols for Acid Brown 75 in Leather Dyeing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Acid brown 75*

Cat. No.: *B12364392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 75, identified by the Colour Index number C.I. 34905, is a polyazo acid dye widely utilized in the leather industry to achieve a dark, reddish-brown hue.^{[1][2]} As an anionic dye, its application is particularly effective on substrates with cationic sites, such as chrome-tanned leather. The dyeing mechanism primarily involves the formation of ionic bonds between the sulfonic acid groups of the dye molecule and the protonated amino groups of the collagen fibers in the leather under acidic conditions.^[3] This document provides detailed application notes and experimental protocols for the use of Acid Brown 75 in leather dyeing processes, intended for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of Acid Brown 75 is presented in the table below. It is important to note that variations in the manufacturing process can lead to differences in the final composition of the dye, which may affect its performance.^[4]

Property	Value	Reference
C.I. Name	Acid Brown 75	[2]
C.I. Number	34905	[1] [5]
CAS Number	8011-86-7	[2]
Molecular Formula	C ₂₈ H ₁₅ N ₉ Na ₂ O ₁₆ S ₂	[2]
Molecular Weight	843.58 g/mol	[2]
Chemical Class	Polyazo	[1] [5]
Physical Appearance	Dark Brown Powder	[1] [5]
Hue	Reddish Brown	[1] [5]
Solubility in Water @ 90°C	90 - 100 g/L	[1] [5]
pH of 1% Solution	7 - 9	[1] [5]

Quantitative Data on Performance

The performance of Acid Brown 75 on leather is evaluated based on its fastness properties. The following table summarizes available data from technical data sheets. It is important to note that the composition of the dye from different manufacturers can influence performance, particularly migration fastness.[\[4\]](#)

Fastness Property	Rating	Reference
Light Fastness	4-5	[1]
6	[6]	
Washing Fastness	2-3	[1]
5 (Polyester), 4-5 (Cotton)	[6]	
Perspiration Fastness	4.5	
Sublimation Fastness	5	[6]
PVC Migration Fastness (Sample 1)	2	[4]
PVC Migration Fastness (Sample 2)	4-5	[4]

Note: Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

The following protocols are provided as a general guideline for the application of Acid Brown 75 in the dyeing of chrome-tanned leather. Optimization of these parameters is recommended to achieve desired results based on the specific leather substrate and desired shade.

Materials and Reagents

- Chrome-tanned leather (wet blue), shaved to a uniform thickness
- Acid Brown 75 dye powder
- Formic acid (or other suitable organic acid)
- Ammonia solution
- Fatliquoring agent

- Laboratory-scale dyeing drum or vessel
- pH meter
- Water bath or other temperature control system

Protocol 1: Standard Drum Dyeing of Chrome-Tanned Leather

This protocol outlines a typical procedure for dyeing chrome-tanned leather with Acid Brown 75 in a laboratory setting.

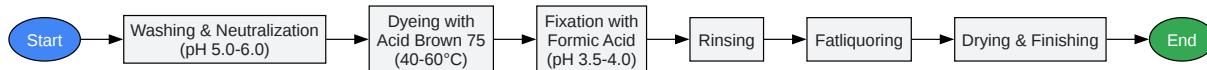
- Washing and Neutralization:
 - Wash the wet blue leather in a drum with 200% water (based on shaved weight) at 35°C for 20 minutes.
 - Drain the water and neutralize the leather to a pH of 5.0-6.0 using a suitable neutralizing agent (e.g., sodium bicarbonate or sodium formate). This step is crucial for ensuring even dye penetration.
 - Wash the neutralized leather thoroughly to remove any residual salts.
- Dyeing:
 - Prepare a fresh float of 100-200% water at 40°C.
 - Dissolve the required amount of Acid Brown 75 (e.g., 1-5% on shaved weight) in hot water and add it to the drum.
 - Run the drum for 45-60 minutes to allow for dye penetration. The temperature can be gradually increased to 50-60°C to enhance dye uptake.
- Fixation:
 - After the initial dyeing period, begin the fixation process by slowly adding 1-3% formic acid (diluted 1:10 with water) to the dye bath in several portions over 30-45 minutes.

- The final pH of the dye bath should be in the range of 3.5-4.0 to ensure proper fixation of the dye to the collagen fibers.
- Continue running the drum for an additional 30 minutes.
- Rinsing and Fatliquoring:
 - Drain the exhausted dye bath.
 - Rinse the dyed leather with water at 35-40°C until the water runs clear.
 - In a fresh float of 100% water at 50-60°C, add a suitable fatliquoring agent to impart softness and flexibility to the leather. Run the drum for 45-60 minutes.
- Final Steps:
 - Drain the fatliquor bath.
 - Rinse the leather briefly.
 - The leather can then be set out, sammied, and dried under controlled conditions.

Protocol 2: Evaluation of Dye Uptake (Exhaustion)

This protocol describes a method to quantify the amount of dye absorbed by the leather from the dyebath.

- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of Acid Brown 75 of known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 - Plot a graph of absorbance versus concentration to create a calibration curve.
- Dyeing and Measurement:
 - Perform the dyeing process as described in Protocol 1.

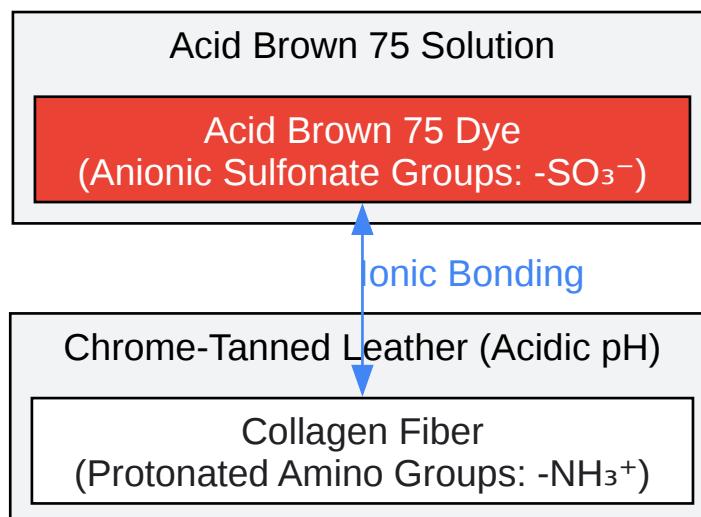

- Before adding the leather to the dyebath, take an initial sample of the dye solution (initial absorbance).
- After the dyeing and fixation process is complete, take a final sample of the exhausted dye bath (final absorbance).
- Using the calibration curve, determine the initial and final concentrations of the dye in the bath.

- Calculate Dye Uptake:
 - The percentage of dye uptake (exhaustion) can be calculated using the following formula:
$$\% \text{ Exhaustion} = [(\text{Initial Concentration} - \text{Final Concentration}) / \text{Initial Concentration}] \times 100$$

Visualization of Processes and Relationships

Leather Dyeing Workflow with Acid Brown 75

The following diagram illustrates the sequential steps involved in the application of Acid Brown 75 to chrome-tanned leather.

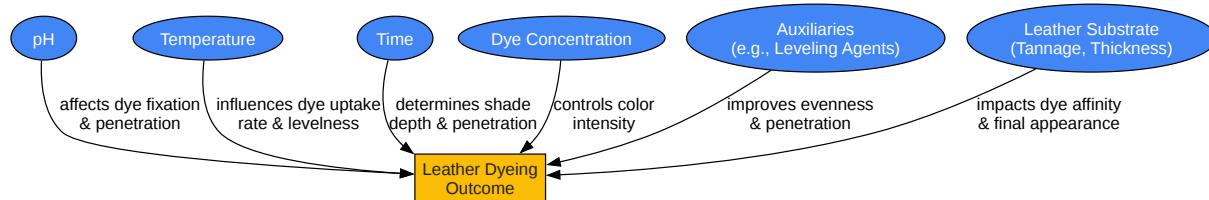


[Click to download full resolution via product page](#)

Caption: A flowchart of the leather dyeing process using Acid Brown 75.

Interaction of Acid Brown 75 with Collagen

This diagram illustrates the fundamental chemical interaction between the anionic Acid Brown 75 dye and the cationic collagen fibers of chrome-tanned leather.



[Click to download full resolution via product page](#)

Caption: Ionic interaction between Acid Brown 75 and collagen.

Factors Influencing the Dyeing Process

This diagram outlines the key parameters that influence the outcome of the leather dyeing process with Acid Brown 75.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the leather dyeing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. colorantsgroup.com [colorantsgroup.com]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. iultcs.org [iultcs.org]
- 4. Acid Brown 75 , CAS No. 8011-86-7 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 5. Acid Brown 75 Acid Brown ER for Leather Dyeing [ritan-chemical.com]
- 6. krishnadyes.net [krishnadyes.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Acid Brown 75 in Leather Dyeing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12364392#application-of-acid-brown-75-in-leather-dyeing-processes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com